N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

Anticancer Cytotoxicity Colorectal Cancer

Researchers requiring a validated cytotoxic reference for Caco-2 assays face variability from positional isomers. N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 303998-32-5) provides a reproducible benchmark: • IC50 ~12.8 µg/mL vs Caco-2, ~7-fold more potent than the 4-Cl analog. • ≥98% purity ensures inter-lab consistency. • Ambient storage & shipping; available from 100 mg to 100 g.

Molecular Formula C16H11ClN2OS
Molecular Weight 314.79
CAS No. 303998-32-5
Cat. No. B2375181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
CAS303998-32-5
Molecular FormulaC16H11ClN2OS
Molecular Weight314.79
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H11ClN2OS/c17-12-8-4-5-9-13(12)18-15(20)14-10-21-16(19-14)11-6-2-1-3-7-11/h1-10H,(H,18,20)
InChIKeyHZAVDZUKBWXQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide Overview


N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 303998-32-5) is a thiazole-4-carboxamide derivative characterized by an ortho-chloro substituent on the N-phenyl ring. It is supplied as a research-grade compound with a molecular formula of C₁₆H₁₁ClN₂OS, a molecular weight of 314.79 g/mol, and a typical purity of ≥98% . The compound has been evaluated as part of a series of 2-phenylthiazole-4-carboxamide analogs for cytotoxic activity against human cancer cell lines [1].

Uniqueness of 2-Chloro Substitution


Thiazole-4-carboxamide derivatives with identical molecular formulas but different halogen substitution patterns exhibit profoundly divergent cytotoxic profiles. A direct head-to-head comparison in the same study shows that moving the chlorine atom from the ortho (2‑Cl) to the para (4‑Cl) position reduces potency against Caco‑2 colorectal cancer cells by a factor of ~7, while paradoxically increasing potency against HT‑29 colon cancer cells by a factor of ~3.5 [1]. Such cell-line‑dependent selectivity inversions cannot be predicted from structure alone, making generic substitution without empirical verification a significant risk in hypothesis‑driven research.

Quantitative Evidence Guide


Caco-2 Colorectal Cancer Cytotoxicity

The ortho-chloro analog (2-Cl, compound 9a) exhibits significantly greater cytotoxic potency against Caco-2 colorectal adenocarcinoma cells compared to its para-chloro counterpart (4-Cl, compound 9c) when tested under identical conditions [1].

Anticancer Cytotoxicity Colorectal Cancer

HT-29 Colon Cancer Cytotoxicity

In HT‑29 colon adenocarcinoma cells, the structure–activity relationship reverses: the 4‑chloro analog (9c) is more potent than the 2‑chloro analog (9a) [1].

Anticancer Cytotoxicity Colon Cancer

Lipophilicity and Polar Surface Area

The computed partition coefficient (LogP) of N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide is 4.7158, with a topological polar surface area (TPSA) of 41.99 Ų . These values position the compound near the upper boundary of typical oral drug-likeness (Lipinski's Rule of Five recommends LogP ≤5 and TPSA <140 Ų) [1].

Physicochemical Properties Lipophilicity Drug-likeness

Cell Line Selectivity Profile

Within the same thiazole-4-carboxamide series, the 2‑chloro analog (9a) displays a unique cytotoxicity fingerprint across three human cancer cell lines (Caco‑2, HT‑29, T47D) compared to its 3‑chloro, 4‑chloro, and 3‑fluoro counterparts [1].

Structure-Activity Relationship Selectivity Anticancer

Application Scenarios


Caco-2 Cytotoxicity Screening

Use this compound as a positive control or test article in Caco‑2 cell‑based assays, where its IC50 of ~12.8 μg/mL provides a reproducible benchmark for comparative cytotoxicity studies. The ~7‑fold potency advantage over the 4‑chloro analog makes it the preferred choice for Caco‑2‑focused investigations [1].

SAR Studies of Halogenated Analogs

Employ the 2‑chloro analog as a key comparator in SAR campaigns exploring the impact of halogen position on anticancer activity. Its distinct cell‑line‑dependent profile—potent on Caco‑2 but less active on HT‑29—provides a valuable reference point for understanding positional effects [1].

Membrane Permeability Studies

Leverage the compound's high computed LogP (4.7158) to investigate the relationship between lipophilicity and cellular uptake in thiazole‑based scaffolds. This property may be particularly relevant in assays requiring passive diffusion across lipid bilayers [1].

Reference Standard for Ortho-Chloro Analogs

Use this well‑characterized compound (≥98% purity, validated cytotoxic activity) as a reference standard when synthesizing or evaluating novel ortho‑substituted thiazole‑4‑carboxamide analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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